![molecular formula C14H25NS2 B14395178 1-[3-(1,3-Dithian-2-ylidene)-2,2-dimethylpropyl]piperidine CAS No. 87551-46-0](/img/structure/B14395178.png)
1-[3-(1,3-Dithian-2-ylidene)-2,2-dimethylpropyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(1,3-Dithian-2-ylidene)-2,2-dimethylpropyl]piperidine is a complex organic compound that features a piperidine ring substituted with a 1,3-dithiane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(1,3-Dithian-2-ylidene)-2,2-dimethylpropyl]piperidine typically involves the reaction of a piperidine derivative with a 1,3-dithiane precursor. The process often requires the use of a Lewis acid catalyst to facilitate the formation of the dithiane ring . Common reagents include 1,3-propanedithiol and a carbonyl compound, which react under acidic conditions to form the dithiane moiety .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-[3-(1,3-Dithian-2-ylidene)-2,2-dimethylpropyl]piperidine can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiane ring acts as a leaving group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced dithiane derivatives.
Substitution: Substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1-[3-(1,3-Dithian-2-ylidene)-2,2-dimethylpropyl]piperidine has several applications in scientific research:
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[3-(1,3-Dithian-2-ylidene)-2,2-dimethylpropyl]piperidine involves its interaction with molecular targets through its dithiane and piperidine moieties. The dithiane ring can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in various chemical transformations . The piperidine ring provides structural stability and can interact with biological targets, potentially modulating their activity.
Comparación Con Compuestos Similares
1,3-Dithiane: A simpler compound with a similar dithiane ring structure.
1,3-Dithiolane: Another related compound with a five-membered ring containing two sulfur atoms.
2-(1,3-Dithian-2-ylidene)-1-phenylbutane-1,3-dione: A compound with a similar dithiane moiety but different substituents.
Uniqueness: 1-[3-(1,3-Dithian-2-ylidene)-2,2-dimethylpropyl]piperidine is unique due to its combination of a piperidine ring with a 1,3-dithiane moiety, providing a versatile scaffold for various chemical and biological applications. Its structural complexity allows for diverse reactivity and potential use in multiple fields of research.
Propiedades
Número CAS |
87551-46-0 |
|---|---|
Fórmula molecular |
C14H25NS2 |
Peso molecular |
271.5 g/mol |
Nombre IUPAC |
1-[3-(1,3-dithian-2-ylidene)-2,2-dimethylpropyl]piperidine |
InChI |
InChI=1S/C14H25NS2/c1-14(2,11-13-16-9-6-10-17-13)12-15-7-4-3-5-8-15/h11H,3-10,12H2,1-2H3 |
Clave InChI |
NDETZIQHIURZMU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN1CCCCC1)C=C2SCCCS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methyl-N-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)acetamide](/img/structure/B14395096.png)
![2-Bromo-N-(cyclohex-1-en-1-yl)-N-[3-(diethylamino)propyl]benzamide](/img/structure/B14395101.png)
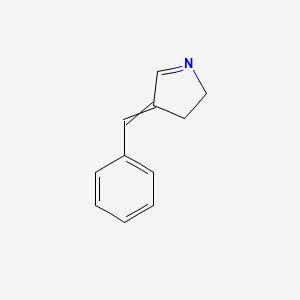
![11-Bromo-5H-furo[3,2-B]xanthen-5-one](/img/structure/B14395111.png)
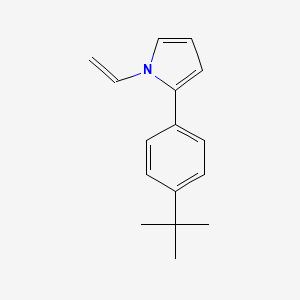

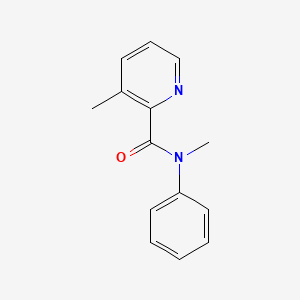
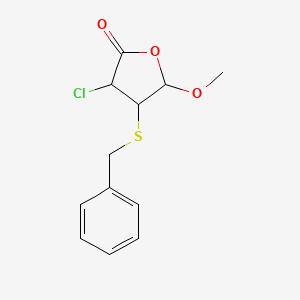
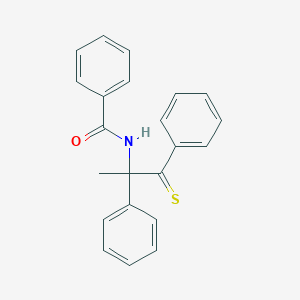
![2-Methyl-6-[3-(4-phenoxyphenoxy)prop-1-yn-1-yl]pyridine](/img/structure/B14395161.png)
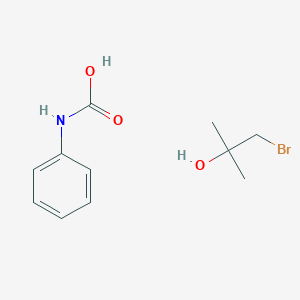
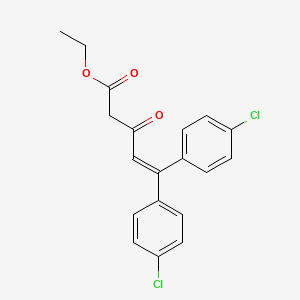

![2-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoline](/img/structure/B14395188.png)
